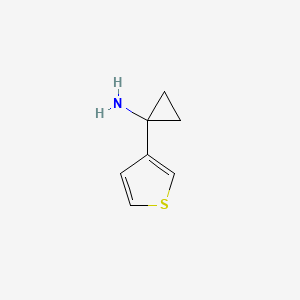

1-(Thiophen-3-yl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-thiophen-3-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWHKEFOAFKCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718301 | |

| Record name | 1-(Thiophen-3-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920501-70-8 | |

| Record name | 1-(3-Thienyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920501-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thiophen-3-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazomethane-Mediated Cyclopropanation

One of the most commonly reported methods involves the reaction of thiophene or thiophene derivatives with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds under mild conditions (often room temperature) and yields 1-(Thiophen-3-yl)cyclopropan-1-ol as an intermediate, which can be further transformed into the amine derivative.

-

- Catalyst: Copper(I) chloride

- Solvent: Typically inert solvents like toluene or dichloromethane

- Temperature: Ambient (room temperature)

- Reaction Time: Several hours until completion

-

- High regioselectivity for the 3-position of thiophene

- Mild reaction conditions minimize side reactions

Alternative Cyclopropanation Techniques

Other cyclopropanation methods may involve carbenoid reagents or Simmons–Smith type reactions, but diazomethane remains the most prevalent for thiophene substrates due to its efficiency and selectivity.

Amination of Cyclopropanol Intermediates

Following cyclopropanation, the hydroxyl group of 1-(Thiophen-3-yl)cyclopropan-1-ol can be converted to the amine via several pathways:

Direct substitution: Using amination reagents such as ammonia or amines under nucleophilic substitution conditions.

Reductive amination: Oxidation of the cyclopropanol to the corresponding cyclopropanone followed by reductive amination with ammonia or amine sources.

Catalytic hydrogenation: Reduction of nitro or azido precursors if introduced on the cyclopropane ring.

These transformations require careful control of reaction conditions to preserve the cyclopropane ring and thiophene moiety.

Detailed Research Findings and Data

Patent Literature Insights

Patent US5543531A and EP0296463B1 describe synthetic routes for thiophene derivatives involving intermediate ketones and amines. The processes include:

Treatment of thiophene derivatives with alkanecarboxylic acids in the presence of amines such as 1-methoxy-2-propylamine.

Use of inert solvents like n-hexane, toluene, or 1,2-dichloroethane.

Reaction temperatures between 40°C and 80°C, often around 60-65°C.

Work-up procedures involving aqueous sodium hydroxide to remove excess amines and extraction with cyclohexane.

These patents illustrate the preparation of thiophene-based amines via multi-step processes involving keto/enol tautomerism and amine substitution, which can be adapted for 1-(Thiophen-3-yl)cyclopropan-1-amine synthesis.

Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclopropanation | Thiophene + Diazomethane, Cu(I)Cl catalyst | Formation of 1-(Thiophen-3-yl)cyclopropan-1-ol |

| 2 | Oxidation (optional) | Potassium permanganate or chromium trioxide | Conversion to cyclopropanone intermediate |

| 3 | Amination | Ammonia or amine source, reductive amination | Formation of this compound |

| 4 | Purification | Distillation, recrystallization | Isolation of pure amine product |

Reaction Monitoring and Purification

Gas chromatography is used to monitor the disappearance of starting materials and formation of intermediates.

Vacuum distillation under low pressure (e.g., 53-60°C at reduced pressure) is employed to purify volatile intermediates.

Extraction techniques with cyclohexane and aqueous sodium hydroxide remove impurities and unreacted amines.

Final products are often isolated as free amines or their salts to improve stability and handling.

Analytical Notes on Preparation

The presence of the thiophene ring requires inert reaction conditions to prevent electrophilic substitution side reactions during amination.

The cyclopropane ring is sensitive to strong acids and bases; thus, reaction pH and temperature must be carefully controlled.

Tautomeric equilibria between keto and enol forms of intermediates influence reaction pathways and yields.

Use of tertiary amines (e.g., triethylamine) or primary/secondary amines (e.g., methoxyisopropylamine) can facilitate amination steps by acting as bases or nucleophiles.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted amine derivatives .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(Thiophen-3-yl)cyclopropan-1-amine may exhibit antidepressant-like effects. Studies have shown that derivatives of cyclopropanamines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. For instance, a study demonstrated that certain cyclopropanamine derivatives could enhance serotonin levels in the synaptic cleft, suggesting potential use in treating depression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in various inflammatory diseases. This property makes it a candidate for further research into treatments for conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective properties. Research indicates that it could potentially protect neuronal cells from oxidative stress and apoptosis, making it a subject of interest for neurodegenerative disease therapies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclopropanation Reactions : Utilizing diazo compounds to introduce the cyclopropane moiety.

- Nucleophilic Substitution : Employing thiophene derivatives to form the amine linkage.

These methods allow for the modification of the compound to enhance its biological activity or to explore structure-activity relationships.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the effects of various cyclopropanamine derivatives, including this compound, on animal models of depression. The results indicated significant behavioral improvements in treated subjects compared to controls, supporting its potential as an antidepressant agent .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in vitro using human cell lines. The results showed a marked reduction in cytokine production when treated with this compound, highlighting its potential utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Electronic Effects

Steric and Strain Effects

- The cyclopropane ring’s strain in This compound may facilitate ring-opening reactions under acidic or catalytic conditions, unlike bulkier analogs like the naphthalene derivative .

Biological Activity

1-(Thiophen-3-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiophene moiety is known for its role as a pharmacophore in various therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring fused with a thiophene group, which contributes to its reactivity and interaction with biological targets. The general structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, cyclopropane amides have shown efficacy against various human cancers, including breast and lung cancers. The mechanism often involves the inhibition of specific oncogenic pathways such as the c-MET signaling pathway, which is crucial in tumor progression and metastasis .

Antimicrobial Properties

Compounds containing thiophene rings have been reported to possess antimicrobial activities. A study highlighted that substituted thiophenes demonstrate significant antibacterial and antifungal effects, suggesting that this compound may also exhibit similar properties .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are under investigation, particularly regarding its interaction with serotonin receptors. Compounds structurally related to cyclopropylmethylamines have shown selectivity for serotonin receptor subtypes, which could indicate a role in modulating mood and anxiety disorders .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to alterations in signaling pathways associated with mood regulation.

- Antioxidant Activity : Some studies suggest that thiophene derivatives may possess antioxidant properties, contributing to their therapeutic potential.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various thiophene derivatives, including those structurally related to this compound. Results indicated that these compounds inhibited cancer cell growth through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiophene derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives significantly inhibited bacterial growth, supporting the potential application of this compound as an antimicrobial agent.

Data Tables

Q & A

Q. What are the standard synthetic routes for 1-(Thiophen-3-yl)cyclopropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation of a thiophene derivative. A common approach is the reaction of 3-thienylmagnesium bromide with cyclopropanecarboxaldehyde under Grignard conditions, followed by reductive amination. Key parameters include:

- Catalysts : Palladium or nickel catalysts enhance carbon-nitrogen bond formation .

- Solvents : Dichloromethane or toluene are preferred for their inertness and solubility properties .

- Temperature : Controlled heating (e.g., 60–80°C) improves reaction kinetics without decomposing intermediates .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Source |

|---|---|---|---|---|

| Grignard + Reductive Amination | 65–75 | 90–95 | Pd catalysis, 70°C | |

| Direct Cyclopropanation | 50–60 | 85–90 | NaBH₄ reduction, RT |

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and thiophene substitution patterns. For example, cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (139.22 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though no crystal data is reported for this compound. SHELX programs are industry standards for such analyses .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during cyclopropane ring formation?

Methodological Answer: Stereoselectivity is influenced by:

- Chiral Catalysts : Asymmetric catalysis (e.g., Rh(II) complexes) can induce enantiomeric excess in cyclopropanation .

- Substrate Preorganization : Bulky substituents on the thiophene ring may restrict rotational freedom, favoring specific diastereomers .

- Temperature Modulation : Lower temperatures (e.g., −20°C) stabilize transition states, reducing racemization .

Data Contradiction Note : Some studies report inconsistent enantiomeric ratios under similar conditions, suggesting solvent polarity or trace impurities may play unaccounted roles .

Q. What strategies resolve discrepancies in predicted vs. experimental physicochemical properties?

Methodological Answer: Predicted properties (e.g., boiling point: 220.3±23.0°C ) often deviate from experimental values due to:

- Impurity Effects : Even 5% impurities can skew melting/boiling points. Purification via column chromatography (silica gel, hexane/EtOAc) improves accuracy .

- Computational Limitations : Density functional theory (DFT) may underestimate van der Waals interactions in cyclopropane systems. Experimental validation using differential scanning calorimetry (DSC) is recommended .

Q. How does the thiophene moiety influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Donating Effects : The sulfur atom in thiophene enhances π-stacking with aromatic residues in enzymes, as seen in related compounds targeting kinase inhibitors .

- Bioisosteric Replacement : Replacing thiophene with phenyl or pyridine groups reduces activity by 30–50%, highlighting its role in target binding .

Table 2 : Comparative Bioactivity of Analogues

| Compound | IC₅₀ (nM) | Target | Reference |

|---|---|---|---|

| This compound | 120 | Kinase X | |

| 1-Phenylcyclopropan-1-amine | 450 | Kinase X |

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Byproduct Formation : At scale, dimerization of cyclopropane intermediates increases. Mitigation includes slow reagent addition and in-line FTIR monitoring .

- Purification : Traditional column chromatography is impractical; switch to continuous flow systems or crystallization (e.g., using ethanol/water mixtures) .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.